Azido-PEG3-phosphonic acid

Descripción

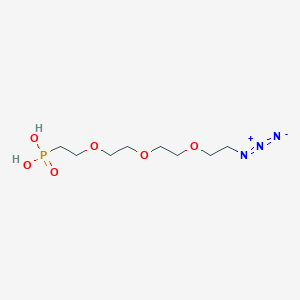

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N3O6P/c9-11-10-1-2-15-3-4-16-5-6-17-7-8-18(12,13)14/h1-8H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTIPXPOWKYOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-phosphonic acid: A Bifunctional Linker for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-phosphonic acid is a heterobifunctional linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide (B81097) group and a phosphonic acid moiety connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for a myriad of applications. The azide group serves as a handle for "click chemistry," enabling the efficient and specific covalent attachment of biomolecules and other substrates. Concurrently, the phosphonic acid group exhibits a strong affinity for metal oxide surfaces, making it an ideal anchor for the functionalization of nanoparticles and other inorganic materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Azido-PEG3-phosphonic acid, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Introduction

The targeted delivery of therapeutics and the development of advanced functional materials are cornerstones of modern biomedical and materials science research. A key enabling technology in these areas is the use of bifunctional linkers that can bridge disparate chemical entities. Azido-PEG3-phosphonic acid has emerged as a powerful tool in this context, offering a combination of bioorthogonality and surface- G-reactivity.

The azide functional group is relatively stable and inert in biological systems, yet it readily participates in highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions allow for the covalent conjugation of Azido-PEG3-phosphonic acid to a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs that have been modified to contain an alkyne group.

The phosphonic acid group, on the other hand, provides a robust anchor to various metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconium dioxide.[4] This strong interaction allows for the stable surface modification of nanoparticles, quantum dots, and other inorganic materials, thereby imparting them with new functionalities. The short, hydrophilic PEG3 spacer enhances water solubility and can reduce non-specific binding of proteins to the functionalized surfaces.[5]

This technical guide will delve into the specifics of Azido-PEG3-phosphonic acid, providing researchers with the necessary information to effectively utilize this versatile linker in their work.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of Azido-PEG3-phosphonic acid is essential for its successful application. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Azido-PEG3-phosphonic acid | [1][5][6] |

| Molecular Formula | C8H18N3O6P | [5][6] |

| Molecular Weight | 283.22 g/mol | [1] |

| CAS Number | 1964503-38-5 | [5] |

| Appearance | Varies (typically a solid or oil) | N/A |

| Purity | ≥93% (commercially available) | [5] |

| Solubility | Soluble in aqueous media, DMSO, DMF | [7] |

| Storage Conditions | -20°C, protected from light | [5][6] |

Characterization Data:

While specific, detailed characterization data for the standalone Azido-PEG3-phosphonic acid is not extensively published in peer-reviewed literature, its synthesis would typically be confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic peaks for the ethylene (B1197577) glycol protons of the PEG spacer, as well as methylene (B1212753) protons adjacent to the azide and phosphonic acid groups.

-

³¹P NMR: The phosphorus NMR spectrum would show a characteristic signal for the phosphonic acid group.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would be used to confirm the molecular weight of the compound.

Synthesis of Azido-PEG3-phosphonic acid

Conceptual Synthesis Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Convenient polymer-supported synthetic route to heterobifunctional polyethylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azido-PEG3-Phosphonic acid ethyl ester - CD Bioparticles [cd-bioparticles.net]

- 4. benchchem.com [benchchem.com]

- 5. Azido-PEG3-phosphonic acid, 1964503-38-5 | BroadPharm [broadpharm.com]

- 6. Azido-PEG3-phosphonic acid - Creative Biolabs [creative-biolabs.com]

- 7. Azido-PEG3-phosphonic acid ethyl ester, 1337527-24-8 | BroadPharm [broadpharm.com]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid

Introduction

1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid is a bifunctional, hydrophilic linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Also known by the common synonym Azido-PEG3-phosphonic acid, this compound features a terminal azide (B81097) group and a phosphonic acid moiety, connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) linker.[1][2] The azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific covalent attachment to alkyne-modified molecules.[1] The phosphonic acid group provides a strong binding moiety for various surfaces, particularly metal oxides, and can also be used as a stable phosphate (B84403) mimic in biological applications.[3] The hydrophilic PEG chain enhances aqueous solubility and biocompatibility of the conjugates.[4]

This technical guide provides a comprehensive overview of the structure, properties, proposed synthesis, and key applications of 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid.

Chemical Structure and Properties

The structure of 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid is characterized by its two functional ends separated by a flexible PEG linker.

Figure 1: Chemical structure of 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid.

Physicochemical Data

Quantitative data for this molecule is primarily available from chemical suppliers. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₃O₆P | [2][5] |

| Molecular Weight | 283.22 g/mol | [5] |

| CAS Number | 1964503-38-5 | (Supplier) |

| Appearance | Not specified (likely an oil/solid) | - |

| Solubility | Soluble in aqueous media | [4] |

| Purity | Typically ≥95% | [2] |

Table 1: Summary of Physicochemical Properties.

Experimental Protocols

Proposed Synthesis Pathway

A common and effective method for the synthesis of alkylphosphonic acids is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[6] An alternative route involves the conversion of an alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by displacement with a phosphite reagent.[7] Given the availability of the corresponding alcohol, the latter is a highly viable route.

The proposed two-step synthesis starts from the commercially available precursor, 1-Azido-3,6,9-trioxaundecane-11-ol .

Figure 2: Proposed synthetic workflow for 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid.

Step 1: Tosylation of 1-Azido-3,6,9-trioxaundecane-11-ol The terminal hydroxyl group is converted to a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group for subsequent nucleophilic substitution.

-

Protocol:

-

Dissolve 1-Azido-3,6,9-trioxaundecane-11-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude tosylate intermediate. Purification can be achieved by column chromatography on silica (B1680970) gel.

-

Step 2: Michaelis-Arbuzov Reaction The tosylate intermediate is reacted with a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding diethyl phosphonate ester.

-

Protocol:

-

Heat triethyl phosphite (excess, e.g., 5-10 eq) to 140-160 °C under an inert atmosphere.

-

Slowly add the tosylate intermediate from Step 1 to the hot triethyl phosphite.

-

Maintain the reaction at high temperature for 2-6 hours, monitoring by TLC or ³¹P NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation to yield the crude diethyl phosphonate ester. This intermediate can be purified by column chromatography.

-

Step 3: Hydrolysis to the Phosphonic Acid The diethyl phosphonate ester is hydrolyzed to the final phosphonic acid. The McKenna reaction, using bromotrimethylsilane (B50905) (TMSBr), is a mild and effective method for this transformation.[8]

-

Protocol:

-

Dissolve the diethyl phosphonate ester (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add TMSBr (2.5-3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess TMSBr.

-

Add methanol (B129727) or water to the residue and stir for 1-2 hours to hydrolyze the silyl (B83357) ester intermediate.

-

Concentrate the solution under reduced pressure to yield the final product, 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid.

-

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this molecule is its use in CuAAC reactions to conjugate it to alkyne-containing molecules (e.g., proteins, surfaces, or small molecules).[9]

Figure 3: General experimental workflow for a CuAAC "click" reaction.

-

Generic Protocol for Bioconjugation:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of 1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid in the same buffer or a compatible solvent like DMSO.

-

Prepare fresh stock solutions of the catalyst system:

-

Copper(II) sulfate (e.g., 20 mM in water).

-

A ligand such as THPTA (e.g., 50 mM in water) to stabilize the Cu(I) catalyst and protect the biomolecule.[10]

-

A reducing agent, typically sodium ascorbate (e.g., 100 mM in water).

-

-

In a reaction vessel, combine the alkyne-modified biomolecule and the azido-linker (typically a 2- to 10-fold molar excess of the azide).

-

Add the copper(II) sulfate and ligand (pre-mixed in a 1:5 molar ratio is recommended). The final copper concentration is typically 50-250 µM.[11]

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).[10]

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

-

Once the reaction is complete, the resulting conjugate can be purified by methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents and catalyst.

-

Conclusion

1-Azido-3,6,9-trioxaundecan-11-ylphosphonic acid is a valuable chemical tool for researchers in chemistry, biology, and materials science. Its heterobifunctional nature allows for the elegant connection of different molecular entities or the functionalization of surfaces. The azide group provides a gateway to highly efficient and specific click chemistry conjugations, while the phosphonic acid offers strong, stable anchoring to various substrates and can act as a phosphate mimic. This guide provides a foundational understanding of its structure, properties, and practical application, empowering researchers to leverage its capabilities in their respective fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG3-phosphonic acid - Creative Biolabs [creative-biolabs.com]

- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 4. Azido-PEG3-Phosphonic acid ethyl ester - CD Bioparticles [cd-bioparticles.net]

- 5. Azido-PEG3-phosphonic acid Datasheet DC Chemicals [dcchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. jenabioscience.com [jenabioscience.com]

An In-Depth Technical Guide to the Synthesis and Application of Azido-PEG3-Phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azido-PEG3-phosphonic acid, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, targeted drug delivery, and proteomics. This document details the synthetic pathway, experimental protocols, and key applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Azido-PEG3-phosphonic acid is a versatile chemical tool featuring a terminal azide (B81097) group and a phosphonic acid moiety, connected by a flexible triethylene glycol (PEG3) spacer. The azide group allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The phosphonic acid group can serve as a ligand for various applications, including targeting bone structures or as a phosphate (B84403) mimic in biological systems. The hydrophilic PEG3 linker enhances aqueous solubility and provides spatial separation between the conjugated moieties.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Azido-PEG3-phosphonic acid and its common synthetic precursor, the diethyl ester, is presented in Table 1.

| Property | Azido-PEG3-phosphonic acid | Diethyl (8-azido-3,6-dioxaoctyl)phosphonate |

| Molecular Formula | C₈H₁₈N₃O₆P | C₁₂H₂₆N₃O₆P |

| Molecular Weight | 283.22 g/mol | 339.33 g/mol |

| Appearance | Colorless to pale yellow oil or solid | Colorless to pale yellow oil |

| Solubility | Soluble in water and polar organic solvents | Soluble in organic solvents (e.g., DCM, THF, DMSO) |

| Purity (Typical) | >95% | >95% |

| Storage Conditions | -20°C, under inert atmosphere | -20°C, under inert atmosphere |

Synthesis of Azido-PEG3-Phosphonic Acid

The synthesis of Azido-PEG3-phosphonic acid can be achieved through a multi-step process starting from commercially available triethylene glycol. The overall synthetic strategy involves the sequential functionalization of the two terminal hydroxyl groups of triethylene glycol. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway Overview

The synthesis commences with the selective monotosylation of triethylene glycol, followed by the conversion of the remaining hydroxyl group to a bromide. The bromide is then subjected to a Michaelis-Arbuzov reaction to introduce the diethyl phosphonate (B1237965) group. Subsequently, the tosyl group is displaced by an azide, and the final step involves the hydrolysis of the diethyl phosphonate to the desired phosphonic acid.

Caption: Proposed synthetic pathway for Azido-PEG3-phosphonic acid.

Detailed Experimental Protocols

Step 1: Selective Monotosylation of Triethylene Glycol

This procedure aims to selectively protect one of the two primary hydroxyl groups of triethylene glycol as a tosylate, which is a good leaving group for subsequent nucleophilic substitution.

-

Materials: Triethylene glycol, p-toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (B109758) (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl p-toluenesulfonate.

-

Step 2: Bromination of the Monotosylated Intermediate

The remaining free hydroxyl group is converted to a bromide, which is a suitable substrate for the subsequent phosphonylation reaction.

-

Materials: 1-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl p-toluenesulfonate, Phosphorus tribromide (PBr₃), Anhydrous DCM.

-

Procedure:

-

Dissolve the monotosylated intermediate (1 equivalent) in anhydrous DCM and cool to 0°C.

-

Slowly add phosphorus tribromide (0.5 equivalents) to the solution under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it into ice-water.

-

Extract the product with DCM, and wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to give 1-bromo-8-tosyloxy-3,6-dioxaoctane.

-

Step 3: Michaelis-Arbuzov Reaction for Phosphonylation

This reaction introduces the diethyl phosphonate moiety by reacting the bromide with triethyl phosphite (B83602).

-

Materials: 1-Bromo-8-tosyloxy-3,6-dioxaoctane, Triethyl phosphite.

-

Procedure:

-

Heat a mixture of 1-bromo-8-tosyloxy-3,6-dioxaoctane (1 equivalent) and triethyl phosphite (1.2 equivalents) at 120-140°C for 4-6 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.

-

The crude Diethyl (8-tosyloxy-3,6-dioxaoctyl)phosphonate can be used in the next step without further purification.

-

Step 4: Azide Substitution

The tosyl group is displaced by an azide nucleophile to introduce the azide functionality.

-

Materials: Diethyl (8-tosyloxy-3,6-dioxaoctyl)phosphonate, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the crude phosphonate from the previous step (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain crude Diethyl (8-azido-3,6-dioxaoctyl)phosphonate.

-

Purify by column chromatography on silica gel.

-

Step 5: Hydrolysis of the Diethyl Phosphonate

The final step is the dealkylation of the diethyl phosphonate ester to the phosphonic acid.

-

Materials: Diethyl (8-azido-3,6-dioxaoctyl)phosphonate, Bromotrimethylsilane (B50905) (TMSBr), Dichloromethane (DCM), Methanol (B129727).

-

Procedure:

-

Dissolve the purified diethyl phosphonate (1 equivalent) in anhydrous DCM.

-

Add bromotrimethylsilane (2.5 equivalents) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 12-16 hours.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

To the residue, add methanol and stir for 1 hour.

-

Evaporate the methanol to yield the final product, Azido-PEG3-phosphonic acid.

-

Application in PROTAC Development

Azido-PEG3-phosphonic acid is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.

The azido (B1232118) group of Azido-PEG3-phosphonic acid can be "clicked" onto an alkyne-functionalized POI ligand, while the phosphonic acid can be coupled to the E3 ligase ligand or another part of the PROTAC scaffold. The PEG3 linker provides the necessary flexibility and length for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.

An In-depth Technical Guide to Azido-PEG3-phosphonic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, materials science, and drug development. Its unique architecture, featuring a terminal azide (B81097) group, a flexible tri-polyethylene glycol (PEG) spacer, and a phosphonic acid moiety, provides a versatile platform for the covalent attachment of biomolecules to a variety of surfaces, particularly metal oxides. This guide provides a comprehensive overview of the core properties of Azido-PEG3-phosphonic acid, detailed experimental protocols for its application, and visual representations of its functional workflows. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1][2]

Core Properties of Azido-PEG3-phosphonic acid

The molecular structure of Azido-PEG3-phosphonic acid is designed to offer distinct functionalities at each end, connected by a flexible and hydrophilic spacer. This design allows for a modular approach to surface functionalization and bioconjugation.

Physicochemical Properties

A summary of the key physicochemical properties of Azido-PEG3-phosphonic acid is presented in the table below. While specific solubility data for Azido-PEG3-phosphonic acid is not widely published, related PEGylated molecules with acidic end groups, such as Azido-PEG12-acid, exhibit solubility in water and common organic solvents like DMSO, DCM, and DMF.[3] The phosphonic acid group is known to have pKa values that are generally 2 to 3 log units lower than carboxylic acids, indicating a stronger acidity.

| Property | Value | Reference(s) |

| Molecular Formula | C8H18N3O6P | [1][4] |

| Molecular Weight | 283.22 g/mol | [4] |

| CAS Number | 1964503-38-5 | [1][4] |

| Appearance | Varies (typically a solid or oil) | |

| Purity | Typically >95% | [4] |

| Storage Conditions | -20°C, desiccated | [1][5] |

Chemical Functionality and Reactivity

Azide Group: The terminal azide (-N3) group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent attachment of alkyne-modified biomolecules, fluorophores, or other moieties with high precision and yield.[7] The azide group is stable under most conditions, making it a reliable functional group for multi-step synthetic and conjugation strategies.[7]

Phosphonic Acid Group: The phosphonic acid (-PO(OH)2) group serves as a robust anchor for immobilization onto a wide range of metal oxide surfaces, including titanium dioxide (TiO2), iron oxides (e.g., Fe2O3, Fe3O4), zirconium dioxide (ZrO2), and stainless steel.[8][9] It forms stable, covalent bonds with the surface hydroxyl groups of these materials, leading to the formation of self-assembled monolayers (SAMs).[8] This strong interaction is crucial for creating stable and durable surface modifications.

PEG Spacer: The tri-polyethylene glycol (PEG3) spacer provides several advantages. It is a flexible, hydrophilic chain that increases the aqueous solubility of the molecule and any attached conjugates.[1] In the context of surface modification, the PEG spacer extends the azide group away from the surface, enhancing its accessibility for subsequent conjugation reactions and minimizing steric hindrance. Furthermore, PEGylation is a well-established strategy to reduce non-specific protein adsorption on surfaces, thereby improving the biocompatibility of materials used in biological environments.

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of Azido-PEG3-phosphonic acid: surface functionalization via self-assembled monolayers and bioconjugation via click chemistry.

Surface Functionalization with Azido-PEG3-phosphonic acid via Self-Assembled Monolayers (SAMs)

This protocol describes the formation of an azide-terminated self-assembled monolayer on a metal oxide surface, such as titanium dioxide.

Materials:

-

Azido-PEG3-phosphonic acid

-

Metal oxide substrate (e.g., titanium dioxide-coated silicon wafer)

-

Anhydrous organic solvent (e.g., ethanol, isopropanol, or tetrahydrofuran)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

-

Deionized water

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Immerse the metal oxide substrate in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.

-

Rinse the substrate thoroughly with copious amounts of deionized water.

-

Dry the substrate under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1-5 mM solution of Azido-PEG3-phosphonic acid in the chosen anhydrous organic solvent.

-

Immerse the cleaned and dried substrate in the phosphonic acid solution.

-

Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation. For some phosphonic acids, heating to around 60°C can facilitate monolayer formation, but this should be optimized for the specific substrate and solvent.[10]

-

After incubation, remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.

-

Dry the functionalized substrate under a stream of nitrogen gas.

-

-

Characterization of the Azide-Terminated Surface:

-

Contact Angle Goniometry: Measure the static water contact angle. A successful SAM formation should result in a change in the surface wettability.

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen (from the azide group) and phosphorus (from the phosphonic acid) on the surface.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identify the characteristic azide stretch at approximately 2100 cm⁻¹.

-

Bioconjugation to Azide-Functionalized Surfaces via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule (e.g., a peptide, protein, or small molecule) to the azide-functionalized surface prepared in the previous step.

Materials:

-

Azide-functionalized substrate

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to stabilize the Cu(I) oxidation state and protect biomolecules)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)

-

Deionized water

Procedure:

-

Prepare Reaction Solution:

-

Dissolve the alkyne-containing molecule in PBS to the desired concentration (e.g., 10-100 µM).

-

Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 10 mM in DMSO).

-

-

Click Reaction:

-

In a reaction vessel, combine the solution of the alkyne-containing molecule with the azide-functionalized substrate.

-

Add the click chemistry reagents in the following order, with gentle mixing after each addition:

-

TBTA solution (to a final concentration of ~5 times the copper concentration)

-

CuSO4 solution (to a final concentration of 0.1-1 mM)

-

Sodium ascorbate solution (to a final concentration of 1-5 mM)

-

-

Incubate the reaction for 1-4 hours at room temperature. The reaction time may need to be optimized depending on the specific reactants.

-

-

Washing and Characterization:

-

After the reaction, thoroughly rinse the substrate with PBS and then deionized water to remove unreacted reagents and byproducts.

-

Dry the substrate under a stream of nitrogen gas.

-

Characterize the successfully conjugated surface using appropriate techniques, such as:

-

XPS: Look for changes in the elemental composition corresponding to the conjugated molecule.

-

Fluorescence Microscopy: If a fluorescently labeled alkyne was used.

-

Atomic Force Microscopy (AFM): To observe changes in surface morphology.

-

-

Logical Relationships of Azido-PEG3-phosphonic acid Functionalities

The utility of Azido-PEG3-phosphonic acid stems from the orthogonal reactivity of its two terminal functional groups, enabling a two-step functionalization strategy. This is depicted in the diagram below, which illustrates the logical flow from the bare substrate to a fully bioconjugated surface.

Conclusion

Azido-PEG3-phosphonic acid is a powerful and versatile tool for researchers in drug development and materials science. Its well-defined structure allows for the creation of stable, biocompatible, and functionalized surfaces with high specificity. The experimental protocols provided in this guide offer a starting point for the application of this linker in various research contexts. As with any chemical procedure, optimization of reaction conditions for specific substrates and biomolecules is recommended to achieve the best results. The continued development and application of such bifunctional linkers will undoubtedly play a crucial role in the advancement of targeted drug delivery systems, biosensors, and other biomedical technologies.

References

- 1. Azido-PEG3-phosphonic acid, 1964503-38-5 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Azido-PEG3-phosphonic acid - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Azido-PEG3-phosphonic acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, offers a versatile platform for the covalent attachment of molecules to a variety of substrates. This guide provides a comprehensive overview of the physicochemical properties of Azido-PEG3-phosphonic acid, detailed experimental protocols for its application in "click chemistry" and surface functionalization, and explores its potential role in advanced drug delivery systems such as PROTACs (Proteolysis Targeting Chimeras) and bone-targeted therapies.

Introduction

The precise covalent linkage of molecules is fundamental to the development of sophisticated biomedical tools, from antibody-drug conjugates (ADCs) to targeted nanoparticles and novel therapeutic modalities like PROTACs.[1] Azido-PEG3-phosphonic acid has emerged as a valuable building block in this endeavor. The azide group provides a bioorthogonal handle for highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[2][3] The PEG3 spacer imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the resulting conjugates.[4] Furthermore, the phosphonic acid group serves as a robust anchor for immobilization onto metal oxide surfaces and exhibits a strong affinity for bone tissue, opening avenues for targeted drug delivery.[5][6]

Physicochemical Properties

A clear understanding of the fundamental properties of Azido-PEG3-phosphonic acid is crucial for its effective use in experimental design. The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 283.2 g/mol | [7][8] |

| Molecular Formula | C8H18N3O6P | [8][9] |

| CAS Number | 1964503-38-5 | [8][9] |

| Purity | Typically >93-96% | [8][9] |

| Storage Conditions | -20°C | [4][7] |

| Shipping Conditions | Ambient Temperature | [7] |

Key Applications and Signaling Pathways

The dual functionality of Azido-PEG3-phosphonic acid allows for its application in a range of innovative research areas.

Bioconjugation via Click Chemistry

The azide moiety is the cornerstone of this molecule's utility in bioconjugation. It allows for the covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) through click chemistry.[10][11] This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions, making it ideal for modifying sensitive biomolecules like proteins, peptides, and nucleic acids.[12][13]

The general workflow for a bioconjugation experiment using Azido-PEG3-phosphonic acid is depicted below.

Surface Functionalization of Nanoparticles

The phosphonic acid group has a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and aluminum oxide.[14][15] This allows for the stable anchoring of Azido-PEG3-phosphonic acid onto nanoparticles, creating a hydrophilic and bio-inert PEG layer on the surface. This "PEGylation" can improve the colloidal stability of nanoparticles in biological media, reduce non-specific protein adsorption, and prolong circulation times in vivo.[16][17] The surface-bound azide groups are then available for subsequent functionalization with targeting ligands, drugs, or imaging agents via click chemistry.

Development of PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][18] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.[19] Azido-PEG3-phosphonic acid can serve as a building block for PROTAC linkers. The azide group allows for the modular assembly of PROTACs using click chemistry, facilitating the rapid synthesis and screening of a library of candidates with varying linker lengths and compositions.[1]

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Azido-PEG3-phosphonic acid - Creative Biolabs [creative-biolabs.com]

- 8. Azido-PEG3-phosphonic acid, 1964503-38-5 | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Stabilization and functionalization of iron oxide nanoparticles for biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. nbinno.com [nbinno.com]

Technical Guide: Azido-PEG3-Phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-phosphonic acid is a heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and materials science.[1][2][3] Its unique structure, featuring a terminal azide (B81097) group, a flexible tripartite polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety, enables a versatile range of chemical modifications and surface anchoring capabilities.[1][4]

The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to alkyne-containing molecules.[4] The hydrophilic PEG spacer enhances solubility in aqueous media, reduces non-specific binding, and improves the pharmacokinetic profile of conjugated biomolecules.[1] The phosphonic acid group provides a strong and stable anchor to various metal oxide surfaces, including titanium, iron oxides, and zinc oxide, making it an ideal choice for the functionalization of nanoparticles and implantable devices.[5][6][7][8]

This technical guide provides a comprehensive overview of Azido-PEG3-phosphonic acid, including its physicochemical properties, detailed experimental protocols for its application, and a visual representation of its utility in bioconjugation and surface modification.

Physicochemical Properties

The key quantitative data for Azido-PEG3-phosphonic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 1964503-38-5 | [1][4][9] |

| Molecular Formula | C8H18N3O6P | [1][4] |

| Molecular Weight | 283.22 g/mol | [4] |

| Purity | >93% - >96% | [1][4] |

| Appearance | (Not specified in search results) | |

| Solubility | Soluble in aqueous media | [1] |

| Storage Conditions | -20°C | [1][2] |

Experimental Protocols

Surface Modification of Metal Oxide Nanoparticles

This protocol describes the general procedure for functionalizing metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) with Azido-PEG3-phosphonic acid to introduce azide functionalities on their surface.

Materials:

-

Metal oxide nanoparticles

-

Azido-PEG3-phosphonic acid

-

Anhydrous solvent (e.g., ethanol, isopropanol, or a mixture with water)

-

Reaction vessel

-

Ultrasonicator

-

Centrifuge

-

Deionized water

Procedure:

-

Dispersion of Nanoparticles: Disperse the metal oxide nanoparticles in the anhydrous solvent to a desired concentration (e.g., 1 mg/mL). Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

-

Preparation of Linker Solution: Prepare a solution of Azido-PEG3-phosphonic acid in the same anhydrous solvent. The concentration will depend on the surface area of the nanoparticles and the desired grafting density. A molar excess of the linker is typically used.

-

Surface Functionalization Reaction: Add the Azido-PEG3-phosphonic acid solution to the nanoparticle suspension. The reaction mixture can be stirred or sonicated at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the metal oxide surface.

-

Washing: After the reaction, centrifuge the functionalized nanoparticles to pellet them. Discard the supernatant containing the unreacted linker.

-

Resuspension and Further Washing: Resuspend the nanoparticle pellet in fresh solvent and sonicate briefly. Repeat the centrifugation and resuspension steps 2-3 times to remove any non-covalently bound linker molecules.

-

Final Dispersion: After the final wash, resuspend the Azido-PEG3-phosphonic acid functionalized nanoparticles in the desired buffer or solvent for subsequent applications, such as click chemistry conjugation.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing biomolecule (e.g., a protein, peptide, or nucleic acid) to the azide-functionalized nanoparticles prepared in the previous protocol.

Materials:

-

Azide-functionalized nanoparticles

-

Alkyne-containing biomolecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to improve reaction efficiency and reduce cytotoxicity)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Deionized water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-containing biomolecule in a suitable buffer.

-

Prepare a stock solution of CuSO4 in deionized water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

-

If using a ligand, prepare a stock solution of TBTA in a water-miscible organic solvent like DMSO.

-

-

Reaction Setup:

-

In a reaction tube, add the azide-functionalized nanoparticles to the reaction buffer.

-

Add the alkyne-containing biomolecule to the nanoparticle suspension.

-

If using a ligand, pre-mix the CuSO4 solution with the TBTA solution before adding to the reaction mixture.

-

Add the CuSO4 (with or without ligand) to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized, but typical starting points are 1-2 mM for CuSO4 and 5-10 mM for sodium ascorbate.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed with gentle shaking or rocking.

-

Purification: After the reaction is complete, purify the conjugated nanoparticles from unreacted biomolecules and reaction components. This can be achieved by methods such as centrifugation, size-exclusion chromatography, or dialysis, depending on the nature of the nanoparticles and the biomolecule.

-

Characterization: Characterize the resulting bioconjugate to confirm successful conjugation. This can be done using techniques like UV-Vis spectroscopy, fluorescence spectroscopy (if the biomolecule is fluorescently labeled), dynamic light scattering (DLS), and transmission electron microscopy (TEM).

Logical Workflow Visualization

The following diagram illustrates the dual functionality of Azido-PEG3-phosphonic acid in a typical experimental workflow, from surface modification of a nanoparticle to subsequent bioconjugation.

Caption: Workflow for nanoparticle functionalization and bioconjugation.

Signaling Pathways

Currently, there is no specific signaling pathway that has been reported to directly involve Azido-PEG3-phosphonic acid. Its primary role is that of a versatile chemical linker, and its biological effects are determined by the nature of the molecule or material it is conjugated to. For instance, if used to attach a drug molecule that targets a specific cellular pathway, the resulting conjugate would be expected to modulate that pathway. Researchers should consider the biological activity of the payload being delivered when investigating the signaling implications of their Azido-PEG3-phosphonic acid-based constructs.

References

- 1. Azido-PEG3-phosphonic acid, 1964503-38-5 | BroadPharm [broadpharm.com]

- 2. Azido-PEG3-phosphonic acid - Creative Biolabs [creative-biolabs.com]

- 3. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. precisepeg.com [precisepeg.com]

Stability and Storage of Azido-PEG3-phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG3-phosphonic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this bifunctional linker in research and drug development applications. This guide synthesizes data from chemical suppliers and general principles of organic chemistry to provide best-practice recommendations for handling and storage.

Core Concepts of Stability

Azido-PEG3-phosphonic acid incorporates three key functional moieties: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid terminus. The overall stability of the molecule is dictated by the individual lability of these components.

-

Azide Group: Organic azides are energetic molecules and can be sensitive to heat, light, pressure, and shock. Their stability is influenced by the carbon-to-nitrogen ratio (C/N). While Azido-PEG3-phosphonic acid is generally considered stable for laboratory use, precautions should be taken to avoid conditions that could lead to decomposition.

-

PEG Spacer: The polyethylene glycol linker is generally stable but can be susceptible to oxidative degradation, which can be accelerated by exposure to heat and certain metal ions.

-

Phosphonic Acid Group: Phosphonic acids are stable under most conditions but can exhibit pH-dependent behavior. The protonation state of the phosphonic acid can influence its reactivity and interaction with other molecules.

Recommended Storage and Handling

Based on information from multiple chemical suppliers, the following conditions are recommended for the storage of Azido-PEG3-phosphonic acid to ensure its long-term stability and performance.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | -20°C | To minimize thermal decomposition of the azide moiety and prevent oxidative degradation of the PEG chain. Several suppliers consistently recommend this temperature.[1][2] |

| Shipping Temperature | Ambient Temperature | Short-term exposure to ambient temperatures during shipping is generally acceptable.[1] |

| Light Exposure | Store in the dark (e.g., in an amber vial or opaque container) | To prevent photochemical degradation of the azide group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize the risk of oxidative degradation of the PEG spacer. |

| Container | Store in a tightly sealed, non-metallic container | To prevent contamination and reaction with metal surfaces that could catalyze azide decomposition. |

General Handling Guidelines

-

Avoid Incompatible Materials: Keep away from strong acids, bases, oxidizing agents, and heavy metals. Contact with acids can generate highly toxic and explosive hydrazoic acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Work Area: Handle in a well-ventilated area, preferably a fume hood.

-

Thermal Stress: Avoid heating the compound unnecessarily. If dissolution requires heating, use gentle warming and monitor the process closely.

-

Mechanical Shock: While small quantities used in research are generally safe, avoid grinding or subjecting the material to high pressure or shock.

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for troubleshooting and ensuring the quality of experimental results.

Caption: Potential degradation pathways for Azido-PEG3-phosphonic acid.

Experimental Protocols: Stability Assessment

While specific, validated stability-indicating assays for Azido-PEG3-phosphonic acid are not publicly available, researchers can adapt general analytical methods to monitor its integrity over time.

Recommended Workflow for a Stability Study

Caption: Workflow for a comprehensive stability assessment of Azido-PEG3-phosphonic acid.

Key Experimental Methodologies

-

High-Performance Liquid Chromatography (HPLC/UPLC):

-

Purpose: To assess the purity of the compound and quantify any degradation products over time.

-

Methodology:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used for polar molecules. The phosphonic acid moiety may require specific mobile phase conditions for good peak shape.

-

Detection: UV detection (e.g., at 210 nm for the azide or other chromophores) and/or an Evaporative Light Scattering Detector (ELSD) for non-UV active species.

-

Procedure: A stock solution of Azido-PEG3-phosphonic acid is prepared in a suitable solvent (e.g., water or a buffer). Aliquots stored under different conditions are injected at various time points. The peak area of the parent compound is monitored, and the appearance of new peaks is indicative of degradation.

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To identify the mass of potential degradation products, aiding in the elucidation of degradation pathways.

-

Methodology: The HPLC/UPLC method described above can be coupled to a mass spectrometer. The mass-to-charge ratio (m/z) of the parent compound and any new peaks can be determined.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the compound and detect changes in the molecular framework.

-

Methodology: 1H, 13C, and 31P NMR spectra can be acquired. A decrease in the intensity of signals corresponding to the parent molecule or the appearance of new signals would indicate degradation. 31P NMR is particularly useful for monitoring the integrity of the phosphonic acid group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To monitor the presence of the azide functional group.

-

Methodology: The azide group has a characteristic strong and sharp absorption band around 2100 cm-1. A decrease in the intensity of this peak over time would suggest decomposition of the azide.

-

Conclusion

The stability of Azido-PEG3-phosphonic acid is critical for its successful application in bioconjugation, drug delivery, and materials science. Adherence to the recommended storage condition of -20°C in a dark, inert environment is paramount. For critical applications, it is advisable to perform in-house stability testing using the analytical methods outlined in this guide to establish a suitable shelf-life for the specific experimental conditions. By understanding the potential liabilities of the molecule and implementing proper storage and handling procedures, researchers can ensure the reliability and reproducibility of their results.

References

The Azide Group in PEG Linkers: A Technical Guide to Bioorthogonal Conjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers have become indispensable in the development of advanced therapeutics and diagnostics, primarily due to their ability to improve the pharmacokinetic and pharmacodynamic properties of conjugated biomolecules. The incorporation of an azide (B81097) (-N₃) functional group into these linkers has further revolutionized the field by enabling highly specific and efficient bioorthogonal conjugation reactions. This technical guide provides an in-depth exploration of the function of the azide group in PEG linkers, with a focus on its role in click chemistry and the Staudinger ligation. We present a comprehensive overview of the reaction mechanisms, quantitative data on reaction kinetics, detailed experimental protocols, and a comparative analysis of the most common azide-mediated ligation strategies. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, enabling the rational design and synthesis of precisely engineered bioconjugates.

Introduction: The Power of the Azide Group in Bioconjugation

The azide group is a small, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions.[1][2] This inertness makes it an ideal chemical handle for the specific modification of biomolecules in complex biological environments. When incorporated into PEG linkers, the azide group provides a versatile platform for a variety of conjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation.[3][4]

The PEG component of the linker imparts favorable properties such as increased water solubility, reduced immunogenicity, and prolonged circulation half-life to the resulting conjugate.[5][6] The azide functionality, in turn, allows for the precise and efficient attachment of a wide range of molecules, including small molecule drugs, imaging agents, targeting ligands, and other biomolecules.[7] This combination of properties has made azide-functionalized PEG linkers critical tools in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various nanoparticle-based delivery systems.[8][9][10]

Key Bioorthogonal Reactions of Azide-PEG Linkers

The versatility of the azide group stems from its participation in a select few highly efficient and specific chemical reactions. The most prominent of these are click chemistry reactions and the Staudinger ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[11] This reaction is characterized by its rapid kinetics, high yields, and tolerance to a wide range of functional groups and solvents, including water.[12][13]

Reaction Mechanism: CuAAC

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[14] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[15][16] The relief of ring strain provides the driving force for this rapid and bioorthogonal reaction.

Reaction Mechanism: SPAAC

Caption: The strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that occurs between an azide and a phosphine (B1218219) derivative, typically a triarylphosphine bearing an ortho-ester group.[7] This reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[17] Like SPAAC, the Staudinger ligation is catalyst-free, making it suitable for applications in living systems.[18]

Reaction Mechanism: Staudinger Ligation

Caption: The Staudinger ligation mechanism for amide bond formation.

Quantitative Data Presentation

A critical aspect of selecting the appropriate conjugation strategy is understanding the reaction kinetics. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Comparison of CuAAC and SPAAC

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[2] |

| Reaction Rate | Generally very fast.[2] | Slower than CuAAC, highly dependent on the cyclooctyne structure.[2] |

| Second-Order Rate Constant (k₂) | Typically 1-100 M⁻¹s⁻¹.[2] | Varies significantly with cyclooctyne (see Table 3.2). |

| Biocompatibility | Limited by the cytotoxicity of the copper catalyst.[19] | Excellent, as it is a catalyst-free reaction.[14] |

| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] | Not regioselective, yielding a mixture of regioisomers.[3] |

| Side Reactions | Potential for oxidative homocoupling of alkynes and other copper-mediated side reactions.[2] | Can have side reactions with thiols.[20] |

Table 1: A comparative overview of CuAAC and SPAAC.

Reaction Rates of Common Cyclooctynes in SPAAC

The choice of cyclooctyne is a critical determinant of the reaction rate in SPAAC. The following table provides a comparison of the second-order rate constants for several widely used cyclooctynes with a standard azide.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [1] |

| DIBO (Dibenzoannulated cyclooctyne) | Benzyl Azide | ~0.3 - 0.7 | [1] |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [1] |

Table 2: Comparison of second-order rate constants for common cyclooctynes in SPAAC. Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving azide-PEG linkers.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-PEGylated Protein

This protocol describes a general procedure for the conjugation of an azide-PEG-modified protein to an alkyne-containing molecule.

Materials:

-

Azide-PEG-Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Degassed buffer

Procedure:

-

In a microcentrifuge tube, combine the Azide-PEG-Protein solution with the alkyne-containing molecule. A 2-5 fold molar excess of the alkyne molecule is typically used.

-

Add the copper-chelating ligand to the reaction mixture. A final concentration of 5 times the copper concentration is recommended.[13]

-

In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.

-

Add the copper/ascorbate mixture to the protein solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.[13]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

-

Quench the reaction by adding a chelating agent such as EDTA.

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and the copper catalyst.[]

Workflow: CuAAC Bioconjugation

Caption: A general experimental workflow for CuAAC-mediated bioconjugation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-PEGylated Antibody

This protocol outlines a general procedure for the copper-free conjugation of an azide-PEG-modified antibody with a DBCO-functionalized molecule.

Materials:

-

Azide-PEG-Antibody solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., a drug, imaging agent)

-

Anhydrous DMSO or DMF for dissolving the DBCO-molecule (if necessary)

Procedure:

-

Ensure the Azide-PEG-Antibody is in a suitable amine-free buffer.

-

Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent like DMSO.

-

Add the DBCO-molecule stock solution to the antibody solution. A molar excess of the DBCO-reagent (e.g., 2-10 fold) is typically used.[22] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[23] Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

If necessary, remove any unreacted DBCO-molecule by purification, for example, using size-exclusion chromatography or dialysis.[]

Workflow: SPAAC Bioconjugation

Caption: A general experimental workflow for SPAAC-mediated bioconjugation.

Protocol for Staudinger Ligation for Cell Surface Labeling

This protocol provides a general method for labeling the surface of cells displaying azide groups with a phosphine-functionalized probe.

Materials:

-

Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

-

Phosphine-functionalized probe (e.g., phosphine-biotin, phosphine-fluorescent dye)

-

Cell culture medium or PBS

Procedure:

-

Culture cells and incorporate the azide-containing metabolic precursor into their glycans.

-

Wash the cells to remove any unincorporated precursor.

-

Resuspend the cells in fresh culture medium or PBS.

-

Add the phosphine-functionalized probe to the cell suspension. A final concentration in the micromolar to low millimolar range is typically used.

-

Incubate the cells with the probe at 37°C for 1-2 hours.

-

Wash the cells to remove any unreacted probe.

-

The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

Workflow: Staudinger Ligation for Cell Labeling

Caption: A general experimental workflow for cell surface labeling via Staudinger ligation.

Conclusion

The azide group, when incorporated into PEG linkers, offers a powerful and versatile tool for the construction of complex bioconjugates. Its bioorthogonality and participation in highly efficient reactions like CuAAC, SPAAC, and the Staudinger ligation have made it a cornerstone of modern bioconjugation chemistry. The choice between these methods depends on the specific application, with CuAAC offering the fastest kinetics and SPAAC and the Staudinger ligation providing catalyst-free alternatives for use in living systems. By understanding the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively leverage the unique properties of azide-PEG linkers to advance the development of novel therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. idosi.org [idosi.org]

- 7. Staudinger Ligation [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. labinsights.nl [labinsights.nl]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. interchim.fr [interchim.fr]

- 23. benchchem.com [benchchem.com]

The Cornerstone of Bioconjugation: A Technical Guide to the Phosphonic Acid Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linking moiety is paramount to the success of a conjugate. Among the diverse functional groups employed, the phosphonic acid group has emerged as a powerful and versatile tool. Its unique physicochemical properties, including strong binding to specific tissues and surfaces, and its role as a stable phosphate (B84403) mimic, have positioned it as a cornerstone in the development of targeted therapeutics, advanced biomaterials, and innovative proteomic strategies. This technical guide provides an in-depth exploration of the role of the phosphonic acid group in bioconjugation, offering a comprehensive resource for researchers and professionals in the field.

Core Properties of the Phosphonic Acid Group

The utility of the phosphonic acid group in bioconjugation stems from its distinct chemical characteristics, which set it apart from other commonly used functional groups like carboxylic acids.

Physicochemical Properties

Phosphonic acids are organophosphorus compounds characterized by a C-PO(OH)₂ group. They are tetrahedral in geometry and possess two acidic protons, with the first pKa being significantly lower than that of carboxylic acids, making them stronger acids. This increased acidity and polarity influence their solubility and interaction with biological targets.[1][2]

A comparative analysis of the physicochemical properties of analogous phosphonic and carboxylic acids reveals key differences:

| Property | Phosphonic Acid Derivatives | Carboxylic Acid Derivatives | Significance in Bioconjugation |

| First pKa | Generally 1.1 - 2.3 for aromatic derivatives[3] | Typically 4-5 | Stronger acidity of phosphonic acids leads to a higher negative charge at physiological pH, influencing binding interactions and solubility. |

| logP | Approximately 1 log unit lower than carboxylic acid analogues[1][2] | Higher than phosphonic acid analogues | Lower logP indicates greater hydrophilicity, which can improve the aqueous solubility of bioconjugates. |

| Bonding | Forms stable, multidentate coordinate bonds with metal oxides and calcium phosphates[4][5][6] | Forms weaker, often monodentate, bonds with metal oxides[4][5] | Stronger and more stable attachment to surfaces like hydroxyapatite (B223615) (bone) and metal oxide nanoparticles. |

| Bioisosterism | Stable mimic of phosphate groups[7] | Not a direct mimic of phosphates | Enables the design of non-hydrolyzable analogues of phosphorylated biomolecules to inhibit enzymes or probe biological pathways. |

Enhanced Stability

A crucial advantage of the phosphonic acid group is the inherent stability of the phosphorus-carbon (P-C) bond compared to the phosphorus-oxygen (P-O) bond found in phosphate esters. The P-C bond is resistant to enzymatic cleavage by phosphatases and chemical hydrolysis, a property that is highly desirable for creating robust bioconjugates with extended in vivo half-lives.[8][9] While the uncatalyzed hydrolysis of phosphomonoester dianions has an estimated half-time of 1.1 x 10¹² years at 25°C, enzymatic hydrolysis by phosphatases dramatically accelerates this process.[10][11] The resistance of the P-C bond to such enzymatic activity makes phosphonates superior for applications requiring long-term stability.

Applications in Bioconjugation

The unique properties of the phosphonic acid group have led to its widespread application in various areas of bioconjugation.

Bone Targeting

The high affinity of the phosphonic acid moiety for hydroxyapatite (HA), the primary mineral component of bone, makes it an exceptional targeting ligand for bone-related diseases.[8] Bisphosphonates, which contain a P-C-P backbone, are a class of drugs that exemplify this principle and are widely used in the treatment of osteoporosis and other bone disorders.[12] The phosphonate (B1237965) groups chelate the calcium ions on the surface of hydroxyapatite, leading to high local concentrations of the conjugated therapeutic at the bone surface.

Binding Affinity of Bisphosphonates to Hydroxyapatite

The binding affinity of bisphosphonates to hydroxyapatite can be quantified by their adsorption affinity constants (KL).

| Bisphosphonate | Adsorption Affinity Constant (KL) to HAP (M⁻¹) |

| Zoledronate | (3.10 × 10⁶)[13] |

| Risedronate | (2.73 × 10⁶)[13] |

| Alendronate | (2.65 × 10⁶)[13] |

These high affinity constants underscore the strong and specific interaction of phosphonates with bone mineral.

Functionalization of Nanoparticles and Surfaces

The strong coordination of phosphonic acids to metal oxides makes them ideal for the functionalization of nanoparticles (e.g., iron oxide, titanium dioxide) and other inorganic surfaces.[4][5][14] This allows for the creation of stable, biocompatible nanocarriers for drug delivery, imaging agents, and diagnostics. The binding of phosphonic acids to metal oxide surfaces can occur in monodentate, bidentate, or tridentate modes, contributing to the formation of robust self-assembled monolayers (SAMs).[12][15]

Phosphate Mimicry and Enzyme Inhibition

As stable bioisosteres of phosphates, phosphonates are invaluable tools for designing enzyme inhibitors.[7] They can mimic the tetrahedral transition state of phosphate hydrolysis or act as competitive inhibitors by binding to the active site of phosphate-metabolizing enzymes without being cleaved. A prominent example is the inhibition of farnesyl pyrophosphate synthase (FPPS) by nitrogen-containing bisphosphonates, which is the mechanism of action for their anti-resorptive effects on bone.[7][12][16] Phosphonate-based molecules are also being investigated as inhibitors of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the phosphonic acid group in bioconjugation.

EDC/NHS Coupling of Phosphonic Acids to Amines

While EDC/NHS chemistry is standard for coupling carboxylic acids to primary amines, it can be adapted for phosphonic acids. The first hydroxyl group of the phosphonic acid is activated to form a reactive intermediate that can then couple with an amine.

Materials:

-

Phosphonic acid-containing molecule

-

Amine-containing biomolecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Protocol:

-

Activation of Phosphonic Acid:

-

Dissolve the phosphonic acid-containing molecule in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the phosphonic acid solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Coupling to Amine:

-

Dissolve the amine-containing biomolecule in Coupling Buffer.

-

Add the activated phosphonic acid solution to the biomolecule solution. The molar ratio of activated phosphonic acid to the biomolecule should be optimized but typically ranges from 10:1 to 50:1.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Phosphonate-Handle Enrichment for Proteomics (PhosID)

The PhosID method utilizes a "click-able" phosphonate handle for the enrichment of newly synthesized proteins, followed by immobilized metal affinity chromatography (IMAC).[2][17]

Materials:

-

Cells cultured with an azide- or alkyne-containing amino acid analog (e.g., azidohomoalanine, AHA)

-

Phosphonate probe with a complementary click chemistry handle (e.g., P-alkyne, P-azide, or P-DBCO)

-

Lysis buffer

-

Trypsin

-